molecular formula C21H19FN4O2S2 B2608878 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 477212-09-2

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2608878
CAS No.: 477212-09-2
M. Wt: 442.53
InChI Key: CYQVTXGNEWXDIH-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O2S2 and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activities

  • Cytotoxic Activity of Sulfonamide Derivatives

    Novel sulfonamide derivatives, including those with thiadiazole, quinoline, and isoquinoline moieties, have been synthesized and evaluated for their cytotoxic activities against breast and colon cancer cell lines. For example, specific derivatives exhibited potent cytotoxicity against breast cancer cell lines, suggesting their potential as therapeutic agents (Ghorab et al., 2015).

  • Anticancer Screening of Imidazothiadiazole Analogs

    N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their cytotoxic activities evaluated against various cancer cell lines, demonstrating significant cytotoxic results, especially against breast cancer (Abu-Melha, 2021).

  • Anticancer Agents with Quinoline Structures

    A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against several cancer cell lines, underscoring the importance of structural modifications in enhancing anticancer activity (Fang et al., 2016).

Structural Aspects and Molecular Docking

  • Structural Modification for Src Kinase Inhibition

    Research on thiazolyl N-benzyl-substituted acetamide derivatives demonstrated their potential in inhibiting Src kinase, an important target in cancer therapy. The study highlights the importance of structural aspects, such as the replacement of pyridine with thiazole, in developing effective anticancer agents (Fallah-Tafti et al., 2011).

  • VEGFR-2-TK Inhibition for Anticancer Therapy

    A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. The study provides insights into the role of VEGFR-2-TK inhibition in anticancer therapy and the potential of structural modifications to enhance therapeutic efficacy (Hassan et al., 2021).

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S2/c22-16-9-7-14(8-10-16)12-18(27)23-20-24-25-21(30-20)29-13-19(28)26-11-3-5-15-4-1-2-6-17(15)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQVTXGNEWXDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.